![molecular formula C8H6ClN3O2 B1370618 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1015846-76-0](/img/structure/B1370618.png)
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C8H6ClN3O2 . It has a molecular weight of 211.61 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The InChI code for 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is 1S/C8H6ClN3O2/c1-4-2-10-7-5 (9)6 (8 (13)14)11-12 (7)3-4/h2-3H,1H3, (H,13,14) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core in the molecule .Physical And Chemical Properties Analysis
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Synthetic Intermediate for Antidiabetic Drugs
This compound serves as a synthetic intermediate in the production of anagliptin , which is a selective inhibitor of dipeptidyl peptidase-IV (DPP-IV). DPP-IV inhibitors are a class of medications used to treat type 2 diabetes by stimulating the release of insulin and reducing the production of glucose .
Proteomics Research
In proteomics, this chemical is utilized for studying protein expression and function. It is a valuable reagent in the identification and quantification of proteins, especially in the context of disease research and drug development .
Inhibitory Activity in Cancer Research
Compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold, like this acid, have shown significant inhibitory activity against certain cancer cell lines. They are studied for their potential as therapeutic agents in cancer treatment .
Development of Fluorophores
The pyrazolo[1,5-a]pyrimidine derivatives are explored for creating new fluorophores. These compounds can be used as dyes in fluorescence microscopy, aiding in the visualization of cellular structures and processes .
Chemical Synthesis
This compound is also used broadly in chemical synthesis as a building block for various organic molecules. Its reactive sites make it a versatile reagent for constructing complex structures needed in pharmaceuticals and materials science .
Material Science Applications
In material science, this compound’s derivatives are investigated for their electrical and optical properties, which could be beneficial in developing new materials for electronics and photonics .
Analytical Chemistry
As an analytical reagent, it is used in the development of assays and chemical tests. Its specific interactions with other substances can be harnessed to detect or quantify various analytes .
Chromatography
Lastly, in chromatography, this compound can be used to modify stationary phases or as a standard in calibrating systems for better separation and analysis of complex mixtures .
Safety And Hazards
Future Directions
Pyrazolo[1,5-a]pyrimidines, including 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research should focus on minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production .
properties
IUPAC Name |
3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-10-7-5(9)6(8(13)14)11-12(7)3-4/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHOBOPZSDCKOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649351 | |
Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
CAS RN |
1015846-76-0 | |
Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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